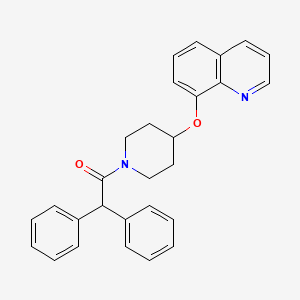

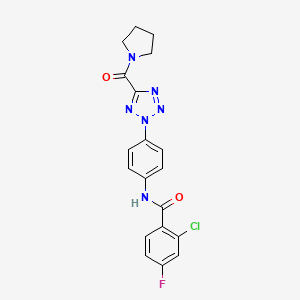

2-chloro-4-fluoro-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Poly(ADP-ribose) Polymerase (PARP) Inhibition

The compound (S)-2-(2-fluoro-4-(pyrrolidin-2-yl)phenyl)-1H-benzimidazole-4-carboxamide, closely related to the query compound, was developed as a potent inhibitor of PARP enzymes, which are key players in DNA repair. This inhibitor, known as A-966492, showed exceptional potency and efficacy, highlighting its potential for treating various cancers, particularly in combination with DNA-damaging agents like temozolomide and carboplatin. It demonstrates oral bioavailability across species, ability to cross the blood-brain barrier, and distribution into tumor tissue, suggesting its applicability in oncology, especially for brain tumors and breast cancer (Penning et al., 2010).

Polyamide and Polyimide Synthesis

The chemical structure bearing a tetrazole moiety is indicative of potential utility in polymer science. For example, aromatic polyamides and polyimides have been synthesized using various monomers, including those with functionalities similar to the query compound. These materials are noted for their excellent thermal stability, solubility in polar solvents, and potential for use in high-performance applications due to their inherent properties like high glass transition temperatures and resistance to thermal degradation. Such polymers are significant in the development of advanced materials for electronics, coatings, and high-strength fibers (Yang & Lin, 1993).

Antimicrobial and Antifungal Activity

Compounds structurally similar to the query have demonstrated antimicrobial and antifungal activities, indicating the potential for development into therapeutic agents. The structural elements of the compound, particularly the tetrazole and pyrrolidine functionalities, may contribute to these biological activities. Such compounds can be further optimized and studied for their efficacy against a range of bacterial and fungal pathogens, offering a pathway to new treatments for infectious diseases (Naganagowda & Petsom, 2011).

PET Imaging Agents Development

Fluoro and chloro substituents indicate the compound's potential relevance in the development of positron emission tomography (PET) imaging agents. Fluorine-18 labeled derivatives, for instance, have been synthesized for their affinity towards various biological targets, aiding in the diagnosis and study of diseases. The ability to design and synthesize such compounds enhances the understanding of disease mechanisms and facilitates the development of targeted therapies (Fookes et al., 2008).

Propiedades

IUPAC Name |

2-chloro-4-fluoro-N-[4-[5-(pyrrolidine-1-carbonyl)tetrazol-2-yl]phenyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClFN6O2/c20-16-11-12(21)3-8-15(16)18(28)22-13-4-6-14(7-5-13)27-24-17(23-25-27)19(29)26-9-1-2-10-26/h3-8,11H,1-2,9-10H2,(H,22,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIVRTWDHTKGJLG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=NN(N=N2)C3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClFN6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-(6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamido)propanoate](/img/structure/B2405965.png)

![2-[(2-Methoxyphenyl)sulfanyl]-3-phenylquinoline](/img/structure/B2405966.png)

![Bicyclo[3.2.2]nonane-1,5-dicarboxylic acid](/img/structure/B2405967.png)

![Ethyl 3-{[(3-{[(4-ethylphenyl)(methyl)amino]sulfonyl}-2-thienyl)carbonyl]amino}benzoate](/img/structure/B2405974.png)